![molecular formula C9H13N3OS B2683587 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine CAS No. 1448078-43-0](/img/structure/B2683587.png)
1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine
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Overview
Description
The compound “1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known for its various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .
Molecular Structure Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The presence of =N-C-S moiety and strong aromaticity of the ring are the requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts .Scientific Research Applications
- Researchers have synthesized a series of 1,3,4-thiadiazole derivatives using this compound as a starting material . These derivatives were tested for antimicrobial activity against bacteria (E. coli, B. mycoides) and fungi (C. albicans). Notably, four compounds exhibited superior antimicrobial effects.
- While specific studies on this compound are limited, 1,3,4-thiadiazoles have shown promise as potential anticancer agents . Further research could explore its cytotoxic effects and mechanisms of action.
- Zheng et al. synthesized arylalkanol-piperidine analogues and evaluated them for triple reuptake inhibition and in vivo activities . Investigating this compound’s role in neurotransmitter reuptake inhibition could be valuable.
- Hydrazonoyl halides, including this compound, exhibit various biological activities such as anthelmintic, antiarthropodal, and antimicrobial effects . Understanding its specific mechanisms and targets could lead to novel therapeutic applications.
- Beyond biological properties, hydrazonoyl halides play a crucial role in synthesizing diverse nitrogen, oxygen, sulfur, and selenium-containing compounds . Researchers can explore its reactivity in the context of drug development and materials science.
- This compound can react with thiosemicarbazide to form thiosemicarbazone derivatives . Investigating their pharmacological potential, especially in antiviral or antiparasitic contexts, could be worthwhile.
Antimicrobial Activity
Anticancer Potential
Triple Reuptake Inhibition
Biological Properties
Chemical Reactivity
Thiosemicarbazone Derivatives
Mechanism of Action
Target of Action
It is known that these compounds are useful as key intermediates in the synthesis of pharmaceutical compounds .
Mode of Action
It is suggested that similar compounds may interfere with dna synthesis, consequently inhibiting replication of both human tumor and bacterial cells .
Biochemical Pathways
It is known that similar compounds can bind with high affinity to multiple receptors, which can lead to a variety of biological activities .
Result of Action
Similar compounds have been reported to show inhibitory activity against certain viruses .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including their lipophilicity .
Safety and Hazards
properties
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-7-10-8(14-11-7)9(13)12-5-3-2-4-6-12/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRZEXBSJCYPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine |
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